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molecular formula C7H7ClIN B8745982 (2-chloro-4-iodophenyl)methanamine

(2-chloro-4-iodophenyl)methanamine

Cat. No. B8745982
M. Wt: 267.49 g/mol
InChI Key: AOJGIFMWSGHUPL-UHFFFAOYSA-N
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Patent
US07947715B2

Procedure details

In a solution of 2.9 g of N-[(2-chloro-4-iodophenyl)methyl]phthalimide in 60 mL of ethanol, 3.0 mL of 80% hydrazine monohydrate aqueous solution was added, and stirred at 70° C. for 30 minutes. After the completion of the reaction, the reaction mixture was left and cooled to room temperature, 100 mL of chloroform was added therein and insoluble substance was filtered off, and the solvent was distilled off under reduced pressure. The procedure comprising adding 30 mL of chloroform in the residue, filtering off insoluble material and distilling off the solvent under reduced pressure was repeated twice to obtain 2.8 g of the aimed product as yellow oily substance.
Name
N-[(2-chloro-4-iodophenyl)methyl]phthalimide
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([I:8])[CH:5]=[CH:4][C:3]=1[CH2:9][N:10]1C(=O)C2=CC=CC=C2C1=O.C(Cl)(Cl)Cl>C(O)C.O.NN>[Cl:1][C:2]1[CH:7]=[C:6]([I:8])[CH:5]=[CH:4][C:3]=1[CH2:9][NH2:10] |f:3.4|

Inputs

Step One
Name
N-[(2-chloro-4-iodophenyl)methyl]phthalimide
Quantity
2.9 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)I)CN1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
3 mL
Type
solvent
Smiles
O.NN
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred at 70° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
WAIT
Type
WAIT
Details
the reaction mixture was left
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
insoluble substance was filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
The procedure comprising adding 30 mL of chloroform in the residue
FILTRATION
Type
FILTRATION
Details
filtering off insoluble material
DISTILLATION
Type
DISTILLATION
Details
distilling off the solvent under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(CN)C=CC(=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: CALCULATEDPERCENTYIELD 143.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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